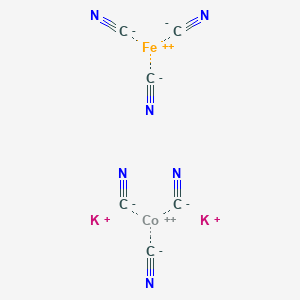
Di-potassium hexacyanocobalt(II)-ferrate(II)
Vue d'ensemble
Description
Hexacyanoferrates are a class of compounds with the formula [Fe(CN)6]^(3−/4−). They are coordination complexes where a central iron atom is surrounded by six cyanide ligands. The charge of the complex can be either -3 or -4 depending on the oxidation state of the iron atom .
Synthesis Analysis
Hexacyanoferrates can be synthesized by the reaction of iron salts with cyanide. For example, potassium hexacyanoferrate can be synthesized by the reaction of potassium cyanide with iron(II) sulfate .Molecular Structure Analysis
In hexacyanoferrates, the iron atom is at the center of an octahedron, surrounded by six cyanide ligands. Each cyanide ligand is a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis
Hexacyanoferrates can undergo redox reactions. For example, potassium hexacyanoferrate(III) can be reduced to potassium hexacyanoferrate(II) by sodium bisulfite .Physical And Chemical Properties Analysis
Hexacyanoferrates are typically soluble in water and have intense colors due to charge transfer transitions .Applications De Recherche Scientifique
Ion Exchange Absorption for Cesium : Di-potassium hexacyanocobalt(II)-ferrate(II) has been found to be highly selective in absorbing cesium ions, making it useful in isolating and concentrating 137 Cs from fission product waste solutions in nuclear fuel processing (Prout, Russell, & Groh, 1965).
Composite Sorbents : Its combination with polyacrylonitrile has been explored to form composite sorbents. These materials, when characterized and tested, exhibited promising results in the ion exchange of alkaline earth metals and molybdenum, showing potential applications in water purification and environmental remediation (Nilchi et al., 2006).
Reduction of Radiocaesium Absorption : In agricultural applications, Di-potassium hexacyanocobalt(II)-ferrate(II) has been effective in reducing the absorption of radiocaesium by animals, such as sheep, when they consume contaminated feed. This property is beneficial for managing the impact of nuclear fallout on livestock (Phillippo et al., 1988).
Support for Inorganic Ion-Exchangers : The use of Di-potassium hexacyanocobalt(II)-ferrate(II) supported in silica gel for the determination of caesium-137 in natural waters has been researched, demonstrating its effectiveness in recovering caesium from water samples and allowing for the elimination of other radionuclides (Terada et al., 1970).
Removal of Contaminants : Studies have also explored the ability of Di-potassium hexacyanocobalt(II)-ferrate(II) to remove contaminants such as 137Cs from aqueous solutions and wastes, showcasing its high ion-exchange capacity and affinity for certain radioactive isotopes (Raouf, 2004).
Use in Organic Synthesis : It has been used as a reagent in organic synthesis, such as in the cyanation of aryl chlorides, catalyzed by specific complexes. This demonstrates its utility in the synthesis of various organic compounds (Cheng et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
dipotassium;cobalt(2+);iron(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAPYWOXIXVOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoFeK2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | Potassium hexacyanocobalt(II) ferrate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Di-potassium hexacyanocobalt(II)-ferrate(II) | |
CAS RN |
12549-23-4 | |
| Record name | Dipotassium hexacyanocobalt(II)-ferrate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




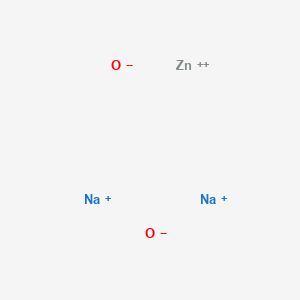
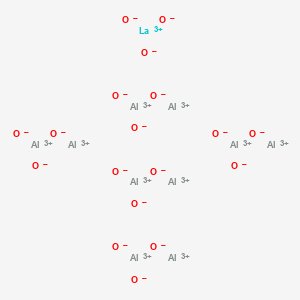
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
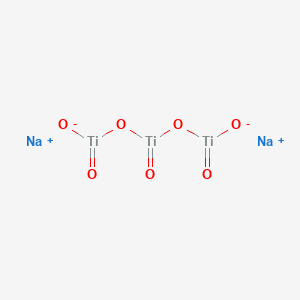
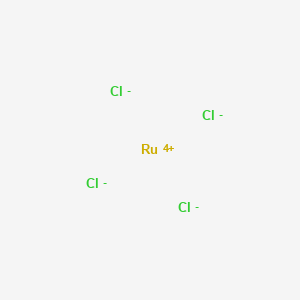
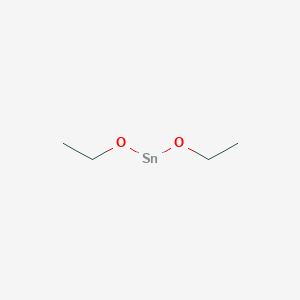
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)